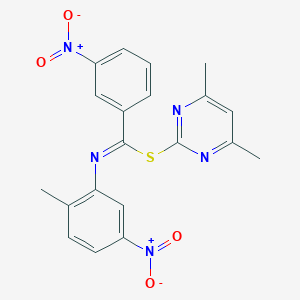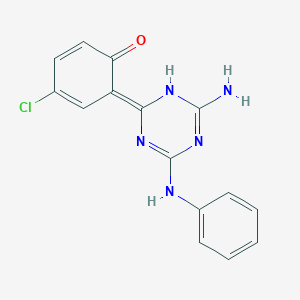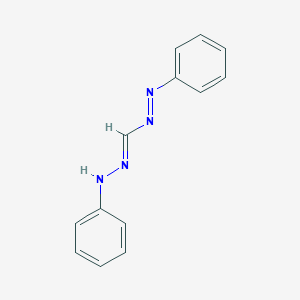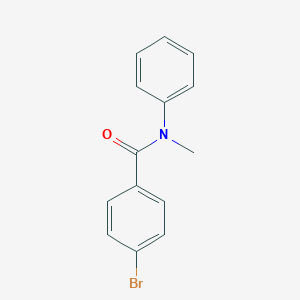![molecular formula C14H25NO4 B262513 2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid, commonly known as 'PPCC', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a derivative of cyclohexanecarboxylic acid and is known for its unique properties, including its ability to act as a chiral building block in organic synthesis.
Mécanisme D'action
The mechanism of action of PPCC is not fully understood. However, it is believed to act as a chiral building block in organic synthesis due to its unique structure. PPCC has a chiral center that can be used to introduce chirality into molecules. The introduction of chirality is important in the synthesis of pharmaceuticals and other compounds that require specific stereochemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PPCC. However, studies have shown that PPCC is non-toxic and does not have any significant physiological effects. PPCC has been used in the synthesis of pharmaceuticals, which have undergone extensive testing for safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PPCC in lab experiments include its chiral properties, which can be used to introduce chirality into molecules. PPCC is also non-toxic and has been used in the synthesis of pharmaceuticals, which have undergone extensive testing for safety and efficacy. The limitations of using PPCC in lab experiments include its specialized synthesis method, which requires expertise in organic chemistry and specialized equipment.
Orientations Futures
There are several future directions for the research on PPCC. One direction is the study of its potential applications in the field of supramolecular chemistry and materials science. Another direction is the development of new synthesis methods and the optimization of existing methods. PPCC can also be used as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of PPCC and its potential applications in various fields.
Conclusion:
In conclusion, PPCC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC has unique chiral properties and has been extensively studied in the field of organic synthesis. PPCC has been used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Further research is needed to fully understand the mechanism of action of PPCC and its potential applications in various fields.
Méthodes De Synthèse
PPCC can be synthesized using various methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with 3-(propan-2-yloxy)propyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. Other methods include the reaction of cyclohexanecarboxylic acid with 3-(propan-2-yloxy)propylamine followed by the reaction with phosgene. The synthesis of PPCC requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
PPCC has been extensively studied in the field of organic synthesis due to its chiral properties. It has been used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. PPCC has also been used in the synthesis of chiral ligands for enantioselective catalysis. In addition, PPCC has been studied for its potential applications in the field of supramolecular chemistry and materials science.
Propriétés
Nom du produit |
2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid |
|---|---|
Formule moléculaire |
C14H25NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
2-(3-propan-2-yloxypropylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-10(2)19-9-5-8-15-13(16)11-6-3-4-7-12(11)14(17)18/h10-12H,3-9H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
ZGEOGSUUCJLJRE-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)C1CCCCC1C(=O)O |
SMILES canonique |
CC(C)OCCCNC(=O)C1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)


![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)


![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)